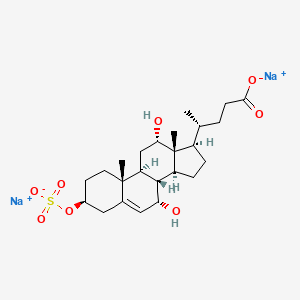

(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt

Description

This compound is a sulfated bile acid derivative characterized by:

- 3β-sulfooxy group: A sulfate ester at the 3β position, enhancing hydrophilicity and metabolic stability.

- 7α- and 12α-hydroxyl groups: Common in primary bile acids like cholic acid, facilitating emulsification and receptor interactions.

- Δ5 unsaturation: A double bond at the 5-position, altering molecular rigidity compared to saturated 5β-cholan structures.

- Disodium salt at C24: Improves aqueous solubility, typical of bile acid salts used in therapeutic formulations.

Its structural uniqueness lies in the combination of sulfation, hydroxylation, and unsaturation, which collectively influence solubility, metabolic pathways, and biological activity .

Properties

Molecular Formula |

C24H36Na2O8S |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

disodium;(4R)-4-[(3S,7S,8R,9S,10R,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H38O8S.2Na/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(32-33(29,30)31)10-14(23)11-19(22)25;;/h11,13,15-20,22,25-26H,4-10,12H2,1-3H3,(H,27,28)(H,29,30,31);;/q;2*+1/p-2/t13-,15+,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |

InChI Key |

JSSMLAULUZHAAB-SHYDJFCZSA-L |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(C=C4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt typically involves multiple steps. The starting material is usually cholic acid. The hydroxyl groups at positions 7 and 12 are protected, and the hydroxyl group at position 3 is sulfonated using reagents like sulfur trioxide-pyridine complex. The protecting groups are then removed to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes the use of automated reactors and purification systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones.

Reduction: The sulfooxy group can be reduced to a hydroxyl group.

Substitution: The sulfooxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like Jones reagent (chromic acid in acetone) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

Oxidation: Produces ketone derivatives.

Reduction: Produces hydroxyl derivatives.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis.

Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.

Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol management.

Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. It aids in the emulsification of fats, enhancing their digestion and absorption. The sulfooxy group increases its solubility, making it more effective in its biological roles.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Research Findings

Metabolic Pathways

- Sulfation : The 3β-sulfooxy group in the target compound likely undergoes enterohepatic recycling, similar to other sulfated bile acids. Sulfation is a detoxification mechanism that reduces passive absorption in the intestine, promoting fecal excretion .

Pharmacological Properties

Biological Activity

(3beta,7alpha,12alpha)-7,12-Dihydroxy-3-(sulfooxy)chol-5-en-24-oic Acid Disodium Salt, a bile acid derivative, exhibits significant biological activities that are relevant in various physiological and pathological contexts. This compound is part of the larger family of bile acids, which play crucial roles in digestion and metabolism.

- Molecular Formula : C24H31Na2O8S

- Molecular Weight : 535.613 g/mol

- Structure : The compound features multiple hydroxyl groups and a sulfooxy group, contributing to its solubility and biological function.

The biological activity of this compound is primarily attributed to its role in:

- Cholesterol Metabolism : It aids in the emulsification and absorption of dietary fats and fat-soluble vitamins by forming micelles in the intestine.

- Regulation of Bile Acid Synthesis : It modulates the synthesis of bile acids from cholesterol, impacting lipid metabolism and homeostasis.

- Antimicrobial Properties : Some studies suggest that bile acids possess antimicrobial properties, potentially influencing gut microbiota composition.

1. Lipid Metabolism

Research indicates that this compound enhances lipid digestion and absorption. It has been shown to:

- Increase the solubility of cholesterol in bile.

- Facilitate the transport of lipids across intestinal membranes.

2. Anti-inflammatory Effects

Bile acids have been implicated in modulating inflammatory responses. This compound may exert protective effects against inflammation-related conditions by:

- Inhibiting pro-inflammatory cytokines.

- Modulating immune cell activity.

3. Gut Microbiota Modulation

Bile acids influence gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation can have downstream effects on:

- Metabolic health.

- Immune function.

Case Studies

-

Cholesterol Gallstone Formation :

A clinical study demonstrated that patients treated with bile acid derivatives experienced reduced cholesterol saturation in bile, decreasing gallstone formation risk. -

Inflammatory Bowel Disease (IBD) :

In experimental models of IBD, administration of bile acid derivatives showed a reduction in disease severity and inflammation markers.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.